ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group, a dihydrocyclopentane ring, and a butanamido-linked 1,3-dioxo-benzo[de]isoquinoline moiety.
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-2-33-26(32)22-16-9-5-12-19(16)34-23(22)27-20(29)13-6-14-28-24(30)17-10-3-7-15-8-4-11-18(21(15)17)25(28)31/h3-4,7-8,10-11H,2,5-6,9,12-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABVJSYHYNLYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, identified by its CAS number 325850-74-6, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 490.57 g/mol. Its structure features a dioxo benzoisoquinoline moiety linked to a cyclopentathiophene structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and coupling reactions. Advanced techniques such as microwave-assisted synthesis have been employed to enhance yield and purity .
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of compounds similar to ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido) exhibit significant anticonvulsant properties. For instance, compounds tested in animal models showed up to 80% protection against induced convulsions at specific dosages . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate that it possesses antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a potential for development as an antibacterial agent .
Case Studies
Case Study 1: Anticonvulsant Evaluation
In a controlled study, the compound was administered to rodents subjected to pentylenetetrazole (PTZ) induced seizures. Results indicated that specific dosages significantly delayed the onset of seizures compared to control groups, highlighting its potential therapeutic application in epilepsy management .
Case Study 2: Antimicrobial Screening
A series of derivatives were synthesized and tested against common bacterial strains. The results demonstrated that certain modifications in the chemical structure enhanced antibacterial efficacy. The compound exhibited notable activity against S. aureus, with MIC values ranging from 625 to 1250 µg/mL .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The presence of the benzo[de]isoquinoline moiety suggests possible activity against various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research indicates that derivatives of benzo[de]isoquinoline possess anticancer properties. A study demonstrated that similar compounds exhibited cytotoxic effects on cancer cell lines through the induction of apoptosis and inhibition of cell proliferation . Further exploration of this compound could reveal similar or enhanced effects.
Organocatalysis
The compound's unique structure may allow it to function as an organocatalyst in various chemical reactions. Organocatalysts are increasingly important in synthetic organic chemistry due to their environmental benefits and efficiency.
Application Example: Oxidative Reactions
Research has shown that compounds with similar structures can act as effective catalysts in oxidative coupling reactions . this compound could potentially facilitate such reactions by providing a suitable active site for electron transfer processes.
Material Science
The compound's structural features may also lend themselves to applications in material science, particularly in the development of new polymers or nanomaterials.
Potential Use: Conductive Polymers
Research into thiophene-based compounds has highlighted their utility in creating conductive polymers . this compound could be explored for its ability to enhance the electrical properties of polymer matrices when incorporated into composites.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-phenylbenzoyl derivative (XLogP3 = 5.9) is significantly more lipophilic than the dimethoxybenzoyl analog (predicted XLogP3 = 3.8), highlighting the impact of aromatic vs. polar substituents.
- Hydrogen Bonding: The thioureido derivative has higher hydrogen-bonding capacity (2 donors, 4 acceptors), which may enhance solubility and target binding compared to the target compound.
Bioactivity and Pharmacological Comparisons
- Antimicrobial Activity : The thioureido derivative (C₁₇H₁₇N₃O₂S₂) exhibits antifungal and antibacterial properties, attributed to the thiourea moiety’s ability to disrupt microbial cell membranes .
- Enzyme Inhibition Potential: Analogous compounds with aromatic substituents (e.g., 4-phenylbenzoyl ) are hypothesized to inhibit enzymes like histone deacetylases (HDACs) due to structural similarities to SAHA, a known HDAC inhibitor .
Q & A
What synthetic strategies are recommended for constructing the cyclopenta[b]thiophene core in this compound?
Basic Research Focus
The cyclopenta[b]thiophene scaffold can be synthesized via condensation reactions between aminothiophene derivatives and electrophilic reagents. For example, describes the preparation of a related thioureido-thiophene derivative through the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate. This method emphasizes the importance of activating the amino group for nucleophilic attack. Key steps include:
- Cyanoacetylation : Use of cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce active methylene groups for subsequent Knoevenagel condensations .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in and ) is critical for confirming regioselectivity and stereochemistry .
How can computational methods optimize reaction conditions for introducing the 1,3-dioxo-1H-benzo[de]isoquinolin moiety?
Advanced Research Focus
The 1,3-dioxo-benzisoquinolinyl group requires precise functionalization. highlights the use of trifluoromethanesulfonyl chloride as an activating agent for naphthalimide derivatives. Computational tools (e.g., quantum chemical calculations) can:
- Predict Reactivity : Identify optimal electrophilic sites on the benzisoquinolinyl ring using Fukui indices or molecular electrostatic potential maps.
- Screen Solvent Systems : Simulate solvent effects (polar vs. non-polar) to maximize yield, as demonstrated in for Knoevenagel condensations .
- Validate with DFT : Compare computed transition states with experimental kinetics to resolve contradictions in reaction rates .
How should researchers address discrepancies in spectroscopic data during structural characterization?
Methodological Guidance
Conflicts in NMR or IR spectra often arise from tautomerism or polymorphic forms. For example:
- Tautomeric Equilibria : The thioureido group (–NH–C(=S)–NH–) in may exhibit thione-thiol tautomerism, altering NMR chemical shifts. Variable-temperature NMR or deuterium exchange experiments can resolve this .
- Crystallographic Cross-Validation : Use single-crystal data (as in ) to confirm bond lengths and angles when spectral assignments are ambiguous .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric fragments, particularly for compounds with multiple heteroatoms (e.g., S, N, O) .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Advanced Research Focus
To explore SAR for biological activity (e.g., antifungal or anti-inflammatory properties noted in ):
- Bioisosteric Replacement : Substitute the 1,3-dioxo-benzisoquinolinyl group with phthalimide or maleimide moieties while retaining hydrogen-bonding capacity .
- Side-Chain Modulation : Vary the butanamido linker length (e.g., propionamido vs. pentanamido) to assess steric effects on target binding .
- In Silico Docking : Use molecular docking to prioritize analogs with predicted affinity for enzymes like cyclooxygenase-2 (COX-2) or fungal lanosterol demethylase .
How can AI-driven tools enhance experimental design for this compound’s derivatives?
Cutting-Edge Methodology
and emphasize AI’s role in chemical synthesis:
- Reaction Prediction : Train neural networks on reaction databases to propose novel pathways for functionalizing the cyclopenta[b]thiophene core.
- Automated Optimization : Implement Bayesian optimization to iteratively adjust parameters (e.g., temperature, catalyst loading) for maximum yield .
- Data Integrity : Use blockchain-based platforms to track experimental variables and ensure reproducibility across labs .
What are the key challenges in scaling up synthesis while maintaining regiochemical purity?
Industrial-Academic Intersection
While scaling up, competing side reactions (e.g., dimerization of the aminothiophene precursor) may occur. Mitigation strategies include:
- Flow Chemistry : Continuous flow systems (as in ) improve heat/mass transfer, reducing byproduct formation.
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediates .
- Crystallization Engineering : Optimize solvent-antisolvent pairs to isolate the desired polymorph, as demonstrated in for similar thiophene derivatives .
How should researchers navigate contradictory bioactivity data in preclinical studies?
Data Contradiction Analysis
Discrepancies may arise from assay conditions or cellular models. Solutions include:
- Standardized Protocols : Adhere to OECD guidelines for in vitro toxicity assays (e.g., mitochondrial toxicity screening in ) .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends across studies.
- Mechanistic Profiling : Use transcriptomics or proteomics to differentiate on-target effects from off-target interactions .
What safety protocols are critical when handling this compound’s intermediates?
Basic Laboratory Practice
Per and :
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods due to skin/eye irritation risks.
- Waste Management : Neutralize reactive intermediates (e.g., isothiocyanates) with 10% sodium bicarbonate before disposal.
- Spill Response : Absorb powders with vermiculite and avoid aqueous cleanup for moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
